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Compound of Interest

3-(3-Fluorophenoxy)phenylboronic
Compound Name:

acid
CAS No.: 2377611-79-3
Cat. No.: B2847394

Get Quote

Executive Summary

3-(3-Fluorophenoxy)phenylboronic acid (CAS: 2377611-79-3) is a specialized organoboron
building block used primarily in the synthesis of biaryl ether scaffolds for medicinal chemistry.
Its structural motif—a meta-substituted fluorophenoxy group—is designed to enhance
metabolic stability and lipophilicity in drug candidates, particularly kinase inhibitors (e.g., FLT3,
c-Src) and CETP inhibitors.

Unlike commaodity reagents (e.g., phenylboronic acid), this compound is a Tier 2 Research
Chemical, meaning it is typically produced in small batches (gram-scale) rather than bulk
tonnage. This guide details its procurement landscape, estimated pricing, quality validation
protocols, and application in Suzuki-Miyaura cross-coupling.

Chemical Profile & Specifications
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Parameter Specification

Chemical Name 3-(3-Fluorophenoxy)phenylboronic acid
CAS Number 2377611-79-3

Molecular Formula C12H10BFOs3

Molecular Weight 232.02 g/mol

Appearance White to off-white solid

Soluble in DMSO, MeOH, DMF; sparingly

Solubilit
y soluble in water

>95% (NMR), typically 297% for library

Purity Standard ]
synthesis

Boroxine trimer (anhydride form); varying
Key Impurity amounts are common and reversible via
hydrolysis.[1][2][3]

Procurement Landscape & Pricing Analysis
Supplier Tiering

The supply chain for this compound is concentrated among specialized "building block™
manufacturers rather than general catalog houses.

e Tier 1 (Primary Manufacturers): Companies that synthesize the compound in-house.

o Combi-Blocks (USA/China): The most reliable source for this specific CAS. They often
hold stock in San Diego, CA.

o Tier 2 (Aggregators): Companies that list the product but likely drop-ship from Tier 1.

o Fisher Scientific / Sigma-Aldrich: May list the item but fulfilment is often routed through
third-party partnerships (e.g., Combi-Blocks or Enamine).

o BLD Pharm: Strong presence in fluorinated building blocks.
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Estimated Market Pricing (Research Scale)

Note: Prices are volatile and depend on stock availability. The values below are estimates for
budgetary planning.

. Estimated Price o )
Pack Size Cost Efficiency Lead Time
Range (USD)

1lg $45 - $85 Low 1-3 Days (if in stock)

59 $180 - $300 Medium 1-3 Days (if in stock)

2-4 Weeks (Synthesis

259 $750 - $1,100 High
on demand)

Procurement Strategy: For drug discovery campaigns requiring >10g, request a custom quote
rather than buying multiple 1g vials. The price per gram drops significantly (up to 40%) for bulk
orders due to the efficiency of the borylation step at scale.

Quality Assurance & Validation Protocol

As a boronic acid, this compound is prone to dehydration (forming boroxines) and
protodeboronation. Upon receipt, the following validation workflow is mandatory to ensure
experimental reproducibility.

Validation Workflow (Graphviz Diagram)

19F NMR
Verify Fluorine Regiochemistry

Re-test

Receipt of Material Visual Inspection 1H NMR (DMSO-d6)
(White Solid) (Check for discoloration) Check Purity & Boroxine Ratio |

(EtOAC/Hexane) )

Click to download full resolution via product page

Figure 1: Quality Assurance decision tree. Note that 1°F NMR is critical to distinguish between
the 3-fluorophenoxy and 4-fluorophenoxy isomers, which have distinct chemical shifts.
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Technical Insight: In *H NMR, the boronic acid -B(OH)z protons typically appear as a broad
singlet around 8.0-8.2 ppm in DMSO-ds. If these are missing or integrated low, the sample
may exist as the boroxine anhydride. This is not an impurity for Suzuki couplings, as the base
(e.g., K2COs) hydrolyzes the anhydride in situ. Do not discard material solely based on
"missing” OH signals if the aryl region is correct.

Application: Rational Desigh & Synthesis
Why this Scaffold?

The 3-(3-fluorophenoxy)phenyl moiety is a "privileged structure” in kinase inhibitor design.

o Metabolic Stability: The fluorine atom at the meta position of the terminal ring blocks
metabolic oxidation (P450 metabolism) at a reactive site.

o Conformational Flexibility: The ether linkage allows the two phenyl rings to adopt a non-
planar geometry, often required to fit into the hydrophobic pocket of kinases like FLT3 (Acute
Myeloid Leukemia target) or c-Src.

 Lipophilicity: Increases membrane permeability compared to non-fluorinated analogues.

Standardized Suzuki-Miyaura Coupling Protocol

This protocol is optimized for coupling 3-(3-Fluorophenoxy)phenylboronic acid with
heteroaryl chlorides (e.g., chloropyrimidines, chloroquinolines).

Reagents:

Catalyst: Pd(dppf)Cl2-DCM (5 mol%) or Pd(PPhs)4 (5 mol%)

Base: 2M Naz2COs (aq) or KsPOas (3 equiv)

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Temperature: 80-100 °C

Step-by-Step Methodology:
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e Charge: In a microwave vial or round-bottom flask, add the heteroaryl chloride (1.0 equiv), 3-
(3-Fluorophenoxy)phenylboronic acid (1.2 equiv), and Pd catalyst (0.05 equiv).

 Inert: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

e Solvate: Add degassed solvent (Dioxane) and aqueous base via syringe.
e React: Heat to 90 °C for 4-16 hours (or 110 °C for 30 min in microwave).
o Workup: Dilute with EtOAc, wash with brine, dry over MgSOa.

 Purification: Flash chromatography (Hexane/EtOAcC).

Synthesis of the Building Block (Retrosynthesis)

If supply is unavailable, the compound can be synthesized in-house via the following route:

Ullmann Coupling Miyaura Borylation

1-Bromo-3-iodobenzene Cul, Cs2C03, 110°C) (B2pin2, Pd(dppf)CI2)
Intermediate: Then Hydrolysis (NalO4/HCI) _ | Product:
/ 1-Bromo-3-(3-fluorophenoxy)benzene 7| 3-(3-Fluorophenoxy)phenylboronic acid

3-Fluorophenol

Click to download full resolution via product page

Figure 2: Industrial synthesis route. The Ulimann coupling is the yield-limiting step; borylation is
generally high-yielding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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